molecular formula C7H3F2NO3 B3031646 2,6-Difluoro-3-nitrobenzaldehyde CAS No. 606966-11-4

2,6-Difluoro-3-nitrobenzaldehyde

Cat. No. B3031646
M. Wt: 187.1 g/mol
InChI Key: KFAXVNHRKYGPED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-Difluorobenzaldehyde, a related compound to 2,6-Difluoro-3-nitrobenzaldehyde, has been described in one of the papers. The compound was prepared from 2,6-dichlorobenzaldehyde using KF in tetramethylene sulfoxide. The reaction conditions were optimized, with a mole ratio of KF to 2,6-dichlorobenzaldehyde of 3:1, a reaction volume of 150 mL, and a reaction time and temperature of 12 hours and 220°C, respectively. Under these conditions, the yield and purity of the product were 61.2% and 98.1% .

Molecular Structure Analysis

While the molecular structure of 2,6-Difluoro-3-nitrobenzaldehyde is not directly analyzed in the provided papers, the structure of 2-hydroxy-3-iodo-5-nitrobenzaldehyde is discussed. This compound exhibits a sheet-like structure due to C-H...O hydrogen bonds and iodo-nitro interactions. Additionally, aromatic pi-pi stacking interactions further stabilize the sheet structure .

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 2,6-Difluoro-3-nitrobenzaldehyde. However, the synthesis paper for 2,6-Difluorobenzaldehyde suggests that halogenated benzaldehydes can undergo substitution reactions with KF to introduce fluorine atoms into the aromatic ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-Difluoro-3-nitrobenzaldehyde are not detailed in the provided papers. However, the synthesis and molecular structure analyses of related compounds suggest that such benzaldehydes have the potential to form stable crystalline structures with specific intermolecular interactions, which could influence their melting points, solubility, and reactivity .

Scientific Research Applications

Photochemical Studies

2-Nitrobenzaldehyde, a related compound to 2,6-Difluoro-3-nitrobenzaldehyde, has been utilized as a chemical actinometer in photochemistry, particularly in solution and ice experiments. The photochemical properties of 2-nitrobenzaldehyde in water, acetonitrile, and on water ice have been extensively studied, revealing its utility in understanding photochemical reactions in different environments (Galbavy, Ram, & Anastasio, 2010).

Synthesis and Chemistry

2-Nitrobenzaldehyde has been employed in the synthesis of 3-substituted-4-hydroxyquinoline N-oxides, showcasing its role in the formation of compounds with potential pharmaceutical applications (Lee, Kim, & Kim, 2003). Additionally, quantum mechanical studies have been conducted on the molecular structure of hindered nitro aromatics, including 2-nitrobenzaldehyde, providing insights into the interactions and conformational dynamics of these molecules (Sainz-Díaz, 2002).

Molecular Interactions and Structure

The study of molecular interactions in compounds like 2-hydroxy-3-iodo-5-nitrobenzaldehyde, which shares structural similarities with 2,6-Difluoro-3-nitrobenzaldehyde, has provided valuable information on hydrogen bonding and pi-pi stacking interactions. These insights are crucial for understanding the behavior of such compounds in various chemical contexts (Garden et al., 2004).

Nitration Processes

Research on the nitration of benzaldehyde, a reaction closely related to the synthesis of nitrobenzaldehydes like 2,6-Difluoro-3-nitrobenzaldehyde, has been conducted to understand the kinetic and chemical aspects of this process. This research has implications for the industrial synthesis of nitroaromatic compounds (Russo et al., 2017).

Green Chemistry Applications

The development of novel, environmentally friendly synthesis methods for compounds like p-nitrobenzaldehyde, which is structurally related to 2,6-Difluoro-3-nitrobenzaldehyde, demonstrates the growing interest in sustainable approaches in chemical synthesis. These methods aim to reduce environmental impact and improve efficiency (She Yuanbin, 2004).

Safety And Hazards

The compound is labeled with the GHS06 pictogram, indicating that it’s toxic . It’s harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,6-difluoro-3-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO3/c8-5-1-2-6(10(12)13)7(9)4(5)3-11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAXVNHRKYGPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60569986
Record name 2,6-Difluoro-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-3-nitrobenzaldehyde

CAS RN

606966-11-4
Record name 2,6-Difluoro-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To stirring 69% nitric acid (6.48 ml, 93.59 mmol) cooled to 5° C. was added concentrated sulfuric acid (4.16 ml, 78.11 mmol) dropwise, keeping the internal temperature below 8° C. After complete addition stirring was continued for 15 minutes. This mixture was added to a solution of 2,6-difluorobenzaldehyde (10 g, 70.37 mmol) in concentrated sulfuric acid (50 ml) dropwise keeping the internal temperature below 10° C. After complete addition the mixture was stirred at 5° C. for 15 minutes then allowed to warm to room temperature over 90 minutes. The reaction mixture was poured onto ice-water (400 ml) and the resulting solid stirred for 1 hour. The solid was collected by filtration, washed with water and dried under vacuum to yield the title compound (9.27 g, 70%). 1H NMR (DMSO-d6, 300 MHz): 10.21 (1 H, t, J=1.02 Hz), 8.52 (1 H, ddd, J=9.38, 8.60, 5.51 Hz), 7.51 (1 H, td, J=9.53, 1.76 Hz).
Quantity
6.48 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
4.16 mL
Type
solvent
Reaction Step Three
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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